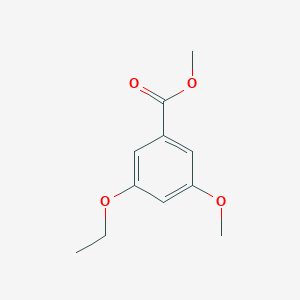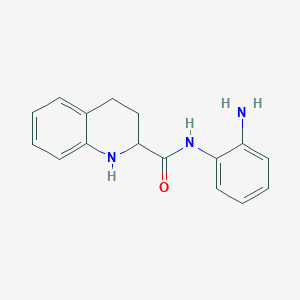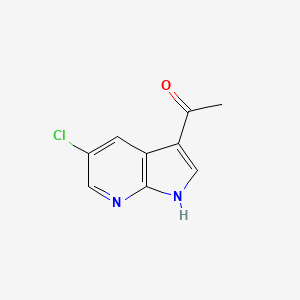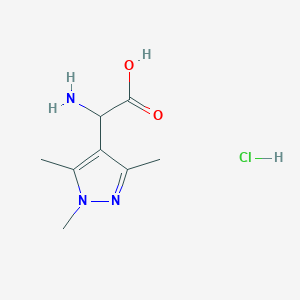
amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H14ClN3O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride typically involves the reaction of trimethylpyrazole with glycine in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: Trimethylpyrazole and glycine.
Reagents: Hydrochloric acid.
Conditions: Heating the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
化学反应分析
Types of Reactions
2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyrazole groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-amino-2-(methyl-1H-pyrazol-4-yl)acetic acid hydrochloride
- 2-amino-2-(ethyl-1H-pyrazol-4-yl)acetic acid hydrochloride
- 2-amino-2-(propyl-1H-pyrazol-4-yl)acetic acid hydrochloride
Uniqueness
2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride is unique due to the presence of the trimethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
属性
分子式 |
C8H14ClN3O2 |
|---|---|
分子量 |
219.67 g/mol |
IUPAC 名称 |
2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-4-6(7(9)8(12)13)5(2)11(3)10-4;/h7H,9H2,1-3H3,(H,12,13);1H |
InChI 键 |
CCRKHULZNFJFDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C)C(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



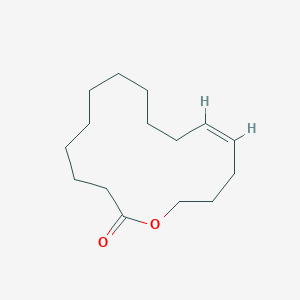
![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)
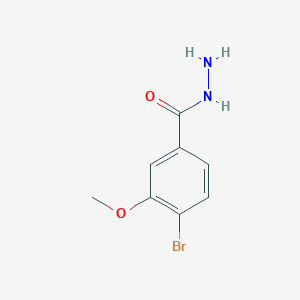
![Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B12093354.png)
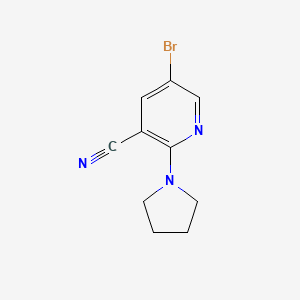

![2-[6-[3-[6-[[6-[[5-[5-(6-ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B12093378.png)
